6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate
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Overview
Description
The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate is a complex organic molecule that features a combination of pyrimidine, pyran, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with the preparation of the core structures, such as the pyrimidine and pyran rings.
Thiomethylation: The 4,6-dimethylpyrimidine is thiomethylated using a suitable thiolating agent under controlled conditions.
Pyran Ring Formation: The thiomethylated pyrimidine is then reacted with a precursor to form the 4-oxo-4H-pyran ring.
Esterification: The final step involves the esterification of the pyran ring with 3,4,5-triethoxybenzoic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve:
Batch Processing: Utilizing large-scale reactors to handle the multi-step synthesis.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to ensure high purity.
Quality Control: Implementing rigorous quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomethyl group.
Reduction: Reduction reactions may target the carbonyl group in the pyran ring.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural complexity.
Biological Probes: Used in studies to understand biological pathways and interactions.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It may interact with specific proteins or enzymes, altering their function.
Pathways: Involvement in signaling pathways, potentially affecting cellular processes such as growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate
- 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate
Uniqueness
- Structural Complexity : The presence of multiple functional groups and rings makes it unique.
- Reactivity : Its ability to undergo diverse chemical reactions sets it apart from simpler analogs.
- Applications : Broader range of applications in various scientific fields compared to similar compounds.
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate , highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4,5-triethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O7S/c1-6-30-20-10-17(11-21(31-7-2)23(20)32-8-3)24(29)34-22-13-33-18(12-19(22)28)14-35-25-26-15(4)9-16(5)27-25/h9-13H,6-8,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCIJHCVMHOLHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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